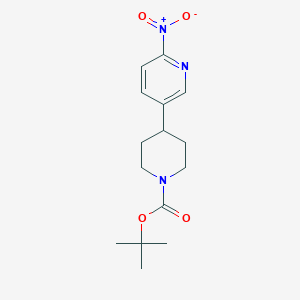
tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is a nitrogenous organic molecule that belongs to a broader class of compounds with potential biological activity. This compound is characterized by the presence of a piperidine ring substituted with a nitropyridine moiety and a tert-butyl ester group. It is primarily used in scientific research and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate typically involves multi-step reactions starting from commercially available materials. One common method involves the nitration of pyridine derivatives followed by coupling with piperidine and subsequent protection with a tert-butyl ester group. For example, the preparation can involve the following steps:
Nitration: Pyridine is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Coupling: The nitropyridine derivative is then coupled with piperidine under basic conditions.
Protection: The resulting compound is protected with tert-butyl chloroformate to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher yields. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Pd/C in ethanol with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and tert-butyl ester group contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-chloropyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-bromopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the piperidine ring and the tert-butyl ester group also enhances its stability and makes it a valuable intermediate in chemical synthesis.
Eigenschaften
Molekularformel |
C15H21N3O4 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
tert-butyl 4-(6-nitropyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-8-6-11(7-9-17)12-4-5-13(16-10-12)18(20)21/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
QVRFPLNIVVRWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


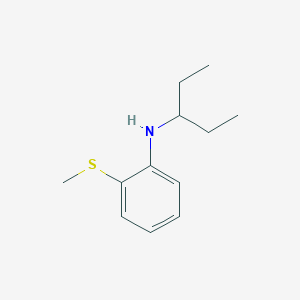

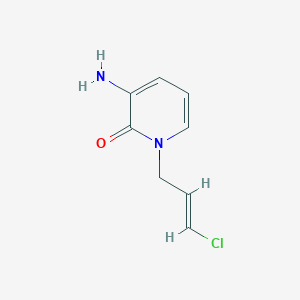
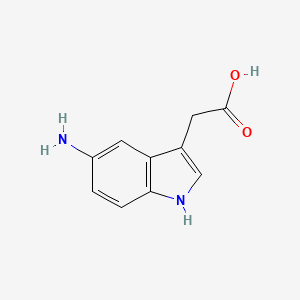
![3-[(4-Methylpentan-2-yl)oxy]azetidine](/img/structure/B13334316.png)
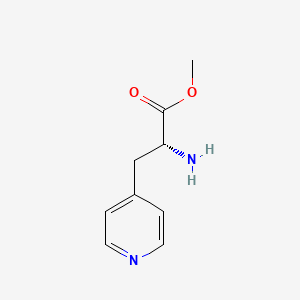
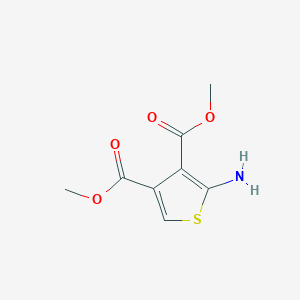
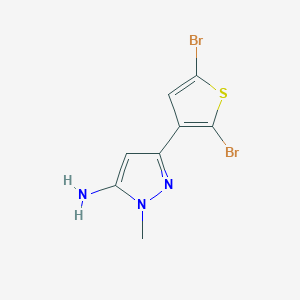
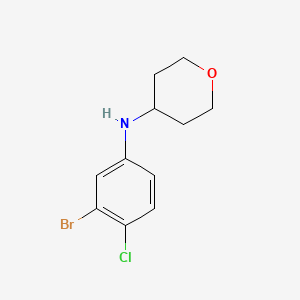
![5,5-Dimethyl-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13334363.png)
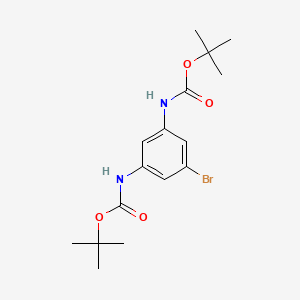
![(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol](/img/structure/B13334368.png)
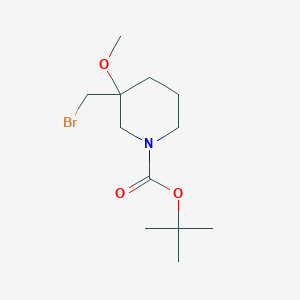
![(2-Methoxyethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13334378.png)
